Welcome to the BenchChem Online Store!
molecular formula C15H17NO2 B8440567 2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile

2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile

Cat. No. B8440567
M. Wt: 243.30 g/mol
InChI Key: YRRMSBLKUDCVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06756502B2

Procedure details

2.0 g of the product from Stage 1 was refluxed for 8 hours with 2.0 g of m-chloro-perbenzoic acid, in dichloromethane. The reaction mixture was cooled to room temperature and filtered to remove precipitated m-chloro-perbenzoic acid. The filtrate was washed with saturated sodium bicarbonate solution, and the dichloromethane layer was then dried over sodium sulphate. The solvent was distilled under reduced pressure, and the residue purified by column chloromatography using a hexane:benzene (8:2) mixture as the mobile phase.
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[C:8]#[N:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:26])C=1>ClCCl>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([C:7]2([C:8]#[N:9])[C:1]3([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)[O:26]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
product
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)=C(C#N)C1=CC=C(C=C1)OC
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated m-chloro-perbenzoic acid
WASH
Type
WASH
Details
The filtrate was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane layer was then dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chloromatography

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1(OC12CCCCC2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.